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Compound of Interest

Dimethyl 5-bromopyridine-2,3-
Compound Name:
dicarboxylate

Cat. No.: B1424152

An In-Depth Technical Guide to Dimethyl 5-bromopyridine-2,3-dicarboxylate (CAS: 521980-
82-5) for Advanced Chemical Synthesis

Introduction

Dimethyl 5-bromopyridine-2,3-dicarboxylate is a highly functionalized heterocyclic
compound that has emerged as a strategic building block in modern organic synthesis and
medicinal chemistry.[1] Identified by its CAS Number 521980-82-5, its structure features a
pyridine core substituted with a bromine atom at the 5-position and two methyl ester groups at
the 2- and 3-positions. This specific arrangement of functional groups imparts a unique
reactivity profile, making it an invaluable intermediate for constructing complex molecular
architectures.[1]

This guide provides an in-depth technical overview for researchers, chemists, and drug
development professionals. It moves beyond a simple recitation of properties to offer field-
proven insights into its synthesis, characterization, reactivity, and applications, with a focus on
the causal relationships that govern its chemical behavior. The protocols and data presented
herein are designed to be self-validating, grounded in authoritative sources to ensure scientific
integrity and practical utility in a research and development setting.

Part 1: Physicochemical and Spectroscopic Profile
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A thorough understanding of a compound's physical and spectroscopic properties is
fundamental to its successful application in synthesis. These characteristics dictate handling
procedures, purification strategies, and the analytical methods required for quality control.

1.1: Core Chemical and Physical Properties

Dimethyl 5-bromopyridine-2,3-dicarboxylate is typically a yellow or white to off-white solid at
room temperature.[1][2] Its relatively high predicted boiling point and melting point suggest
significant intermolecular forces, attributable to the polar ester functionalities and the bromine
substituent.[1] Recommended storage conditions are in a dry, sealed container at room
temperature to prevent hydrolysis of the ester groups.[2]

Property Value Source(s)
CAS Number 521980-82-5 [1][2]
Molecular Formula CoHsBrNOa4 [1112]
Molecular Weight 274.07 g/mol [1][2]
Yellow powder / White to off-
Appearance , _ [11[2]
white solid
Melting Point 165°C [1]
Boiling Point 315.0 £+ 37.0 °C (Predicted) [1][2]
Density 1.569 + 0.06 g/cm? (Predicted) [1112]
pKa -3.18 £ 0.10 (Predicted) [1]12]
Sealed in dry, Room
Storage [1][2]
Temperature

JYRYOIMMYLBBNZ-
InChl Key [2]
UHFFFAOYSA-N

COC(=0)C1=C(N=CC(=C1)Br)
SMILES [1]
C(=0)0C

1.2: Spectroscopic Characterization
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Spectroscopic analysis is non-negotiable for confirming the identity and purity of Dimethyl 5-
bromopyridine-2,3-dicarboxylate after synthesis or before use.

Caption: Structure of Dimethyl 5-bromopyridine-2,3-dicarboxylate with key protons labeled.

1H NMR (Proton NMR): The proton NMR spectrum provides unambiguous confirmation of the
structure. In CDCls, the two aromatic protons on the pyridine ring appear as distinct doublets
due to their meta-coupling.[2] The two methyl ester groups are diastereotopic and thus appear
as two separate singlets.

e H NMR (400 MHz, CDCls) & (ppm):

o 8.75-8.76 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C6 position (H-
6), deshielded by the adjacent nitrogen atom.

o 8.23-8.24 (d, J = 2.2 Hz, 1H): This signal corresponds to the proton at the C4 position (H-
4).

o 3.93 (s, 3H): Singlet for the three protons of one of the methyl ester groups (e.g., Me-2).
o 3.89 (s, 3H): Singlet for the three protons of the other methyl ester group (e.g., Me-3).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is a common
method for analyzing this compound. The molecular ion peak confirms the molecular weight.

e MS (ESI+):m/z 274.0 [M+H]*.[2] The presence of a bromine atom would also result in a
characteristic M+2 isotopic pattern (from 7°Br and 8!Br isotopes) of nearly equal intensity,
which is a key diagnostic feature.

Part 2: Synthesis and Purification

The accessibility of Dimethyl 5-bromopyridine-2,3-dicarboxylate is crucial for its use as a
building block. Several synthetic routes exist, but one-pot procedures starting from
commercially available materials are often favored for their efficiency.

2.1: Synthetic Pathways and Mechanisms

Two primary strategies are employed for the synthesis of this compound:
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» Direct Bromination of the Diester: This route involves the electrophilic aromatic substitution of
Dimethyl pyridine-2,3-dicarboxylate using a brominating agent like N-bromosuccinimide
(NBS). The electron-withdrawing nature of the two ester groups deactivates the pyridine ring,
directing the incoming electrophile (Br*) to the 5-position, which is the most electron-rich site.

[1]

o One-Pot Esterification and Bromination: A more convergent approach starts with 2,3-
pyridinedicarboxylic acid (also known as quinolinic acid). The diacid undergoes a Fischer
esterification followed by bromination in the same reaction vessel. This method is efficient as
it avoids the isolation of the intermediate diester.[2]

Caption: Primary synthetic routes to Dimethyl 5-bromopyridine-2,3-dicarboxylate.

2.2: Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a verified synthetic procedure and provides a robust method for
producing the title compound with a good yield.[2]

Materials:

2,3-Pyridinedicarboxylic acid (50 g, 300 mmol)
e Methanol (500 mL)

o Concentrated Sulfuric Acid (10 mL)

e Bromine (38 mL, 750 mmol)

 |sopropyl acetate (500 mL)

o Saturated agueous sodium thiosulfate

e Brine (saturated agueous NacCl)

e Anhydrous sodium sulfate

 Silica gel for column chromatography
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o Petroleum ether / Ethyl acetate (5:1 v/v)
Procedure:

« Esterification: To a suspension of 2,3-pyridinedicarboxylic acid (50 g) in methanol (500 mL),
slowly add concentrated sulfuric acid (10 mL) while stirring. Heat the mixture to reflux and
maintain for 48 hours.

o Causality: The sulfuric acid acts as a catalyst for the Fischer esterification. The long reflux
time is necessary to drive the equilibrium towards the formation of the dimethyl ester
product.

e Bromination: Cool the reaction mixture to 40°C. Slowly add bromine (38 mL) dropwise over a
period of 2 hours. After the addition is complete, heat the mixture to 55°C and stir for an
additional 48 hours.

o Causality: The ester groups formed in the first step deactivate the ring, making the
subsequent electrophilic bromination a slower process that requires heating to proceed at
a reasonable rate. Bromine is the electrophile source.

o Workup & Extraction: Concentrate the reaction mixture under vacuum. Dissolve the resulting
residue in isopropyl acetate (500 mL). Wash the organic solution sequentially with saturated
aqueous sodium thiosulfate (4 x 200 mL) and then with brine (400 mL).

o Causality: The sodium thiosulfate wash is critical for quenching and removing any
unreacted bromine from the organic phase. The brine wash helps to remove residual
water and inorganic salts.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under vacuum.

« Purification: Purify the crude residue by silica gel column chromatography using a solvent
system of petroleum ether/ethyl acetate (5:1 v/v). This should yield Dimethyl 5-bromo-
pyridine-2,3-dicarboxylate as a yellow solid (approx. 52 g, 63% vyield).[2]

o Causality: Column chromatography separates the desired product from starting materials
and by-products based on polarity. The 5:1 solvent system provides the optimal polarity to
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elute the product effectively.

Part 3: Chemical Reactivity and Applications

The synthetic utility of Dimethyl 5-bromopyridine-2,3-dicarboxylate stems from the distinct
reactivity of its functional groups, which can be addressed with high selectivity.

3.1: Core Reactivity Profile

The molecule's reactivity is dominated by the C-Br bond and the two ester groups.

e The C5-Bromine Atom: This is the most versatile handle for molecular elaboration. The
bromine atom makes the 5-position susceptible to a wide range of palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig
amination). This allows for the introduction of new carbon-carbon and carbon-heteroatom
bonds, providing access to a vast chemical space.[1][3]

o The C2/C3-Ester Groups: These groups can undergo standard ester transformations. They
can be hydrolyzed back to the corresponding dicarboxylic acid, selectively reduced to
alcohols, or converted to amides via aminolysis.

Dimethyl 5-bromopyridine-2,3-dicarboxylate

Pd catalyst, Base / Pd/Cu catalyst, Base /Pd catalyst, Base \NaOH or LiOH LiAlH4 or DIBAL-H

Reactions at Esters

Reactions at ’5-Br

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Hydrolysis Reduction Amidation
(Aryl/Vinyl Boronic Acids) (Terminal Alkynes) (Amines) (Diacid) (Diol) (Diamide)

Click to download full resolution via product page

Caption: Key reactive pathways for Dimethyl 5-bromopyridine-2,3-dicarboxylate.

3.2: Applications in Medicinal Chemistry and Drug
Discovery
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The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous
FDA-approved drugs.[4][5] Substituted pyridines are known to exhibit a wide range of biological
activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

» Scaffold for SAR Studies: This compound is an ideal starting point for generating libraries of
analogues for Structure-Activity Relationship (SAR) studies. The C5-Br position can be
systematically modified via cross-coupling to probe how different substituents affect
biological activity.[7]

o Pharmaceutical Intermediate: Its identification as "Atogepant Impurity 21" highlights its direct
relevance in the pharmaceutical industry.[1] Atogepant is a CGRP receptor antagonist for the
prevention of migraine. The presence of this compound as a process-related impurity
necessitates its synthesis as an analytical standard for quality control during drug
manufacturing.

3.3: Application in Materials Science: MOF Synthesis

The dicarboxylate functionality, especially after hydrolysis to the diacid, makes this molecule an
excellent ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are
crystalline materials with porous structures that have applications in gas storage, catalysis, and
separation.[8]

Protocol: Synthesis of a Dimethyl 5-bromopyridine-2,3-dicarboxylate Nickel Complex This
protocol outlines the solvothermal synthesis of a nickel-based MOF using the title compound as
the primary organic ligand.[8]

Materials:

Nickel(ll) chloride hexahydrate (NiClz-6H20, 0.0595 g, 0.25 mmol)

Dimethyl 5-bromopyridine-2,3-dicarboxylate (0.0615 g, 0.25 mmol)

Distilled water (5 mL)

Absolute ethanol (5 mL)

N,N-Dimethylformamide (DMF, 2 mL)
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» Acetone for washing
Procedure:

e Solution A (Metal): Dissolve NiCl2-6H20 (0.0595 @) in a mixture of 5 mL distilled water and 5
mL absolute ethanol.

e Solution B (Ligand): In a separate beaker, dissolve Dimethyl 5-bromopyridine-2,3-
dicarboxylate (0.0615 g) in 2 mL of DMF with stirring.

o Assembly: Combine Solution A and Solution B in a Teflon-lined stainless steel autoclave
(reaction kettle).

e Solvothermal Reaction: Seal the autoclave and place it in an oven. Heat to 120°C and
maintain this temperature for 72 hours.

e |solation: Turn off the oven and allow the autoclave to cool to room temperature naturally.
Collect the resulting green, needle-like crystals.

e Washing and Drying: Wash the crystals alternately with acetone and absolute ethanol (5 mL
each) three times. Dry the final product in a vacuum oven at 50°C for 12 hours.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Dimethyl
5-bromopyridine-2,3-dicarboxylate.
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Hazard Information Details Source(s)
Signal Word Warning
Pictogram GHSO07 (Exclamation Mark)

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P305+P351+P338: IF IN
] EYES: Rinse cautiously with

Precautionary Statements i
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Use dry chemical, carbon
dioxide, or alcohol-resistant

Fire Fighting foam. Wear self-contained [9]
breathing apparatus if

necessary.

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Dimethyl 5-bromopyridine-2,3-dicarboxylate is more than just a chemical intermediate; it is
a versatile platform for innovation. Its well-defined reactive sites—the cross-coupling-ready C-
Br bond and the modifiable ester groups—provide chemists with a reliable and powerful tool for
the synthesis of novel pharmaceuticals, complex organic molecules, and advanced materials.
The robust synthetic protocols and clear characterization data available make it an accessible
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and valuable component in the modern chemist's toolbox, enabling the rapid development of
new chemical entities with diverse functions and applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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